molecular formula C21H17N5O3 B1682918 6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 945008-17-3

6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1682918
CAS RN: 945008-17-3
M. Wt: 387.4 g/mol
InChI Key: CAOVHNYSCPDDJN-UHFFFAOYSA-N
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Description

TM6008 is a prolyl hydroxylase inhibitor that protects against cell death after hypoxia.

Scientific Research Applications

Synthesis and Biological Screening

The compound 6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a part of a broader class of pyrimido[4,5-b]quinoline derivatives synthesized through cyclocondensation reactions. These compounds are synthesized using three-component one-pot synthesis methods involving 2-R1-6-aminopyrimidine-4-ones and other reagents in a water medium, facilitated by triethylbenzylammonium chloride. This synthetic pathway is notable for generating new derivatives that hold potential for biological screening due to their unique structural features (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Interaction with Biological Molecules

Another critical area of research involving these compounds is their interaction with DNA and proteins, such as bovine serum albumin (BSA). Studies have shown that certain derivatives, particularly those involving bis(pyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, can photocleave DNA under UV-A light and exhibit significant binding affinities towards CT-DNA and BSA. These interactions are essential for understanding the molecular basis of the biological activity of these compounds and their potential therapeutic applications. Molecular docking studies further support these findings by providing detailed insights into the binding mechanisms of these compounds with biological macromolecules (Ragheb, Abdelwahab, Darweesh, Soliman, Elwahy, & Abdelhamid, 2022).

Anticonvulsant Activity

Research into functional derivatives based on related chemical structures, such as pyrrolo[3,4-b]quinoline derivatives, has revealed that some synthesized compounds exhibit anticonvulsant activity. This finding opens up new avenues for the development of novel anticonvulsant drugs based on the structural frameworks of these compounds, highlighting the therapeutic potential of this class of chemicals (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Luminescence and Basicity

The study of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, which share a structural resemblance with the compound , has provided insights into their luminescent properties and high basicity. These compounds form chelated monocations and exhibit unique behaviors in their protonated states, contributing to their luminescence in the visible region. Such properties are of interest for developing fluorescent probes and materials based on these heterocyclic frameworks (Pozharskii, Ozeryanskii, Mikshiev, Antonov, Chernyshev, Metelitsa, Borodkin, Fedik, & Dyablo, 2016).

properties

IUPAC Name

6-amino-1,3-dimethyl-5-(2-pyridin-2-ylquinoline-4-carbonyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOVHNYSCPDDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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